2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of nitro groups, a trifluoromethyl group, and a pyridinyl group attached to a triazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactionsThe final step often involves the formation of the triazolone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: Shares the dinitro and trifluoromethyl groups but has an imidazole ring instead of a triazolone ring.
N-(2,6-dinitro-4-(trifluoromethyl)phenyl)phthalimide: Contains similar functional groups but with a phthalimide structure.
Uniqueness
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a triazolone ring with nitro, trifluoromethyl, and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-pyridin-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N6O5/c15-14(16,17)8-5-9(22(25)26)12(10(6-8)23(27)28)21-13(24)20(7-19-21)11-3-1-2-4-18-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQIQHSBYSSTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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